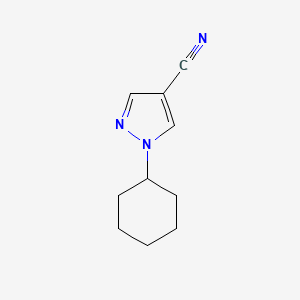

1-cyclohexyl-1H-pyrazole-4-carbonitrile

Description

BenchChem offers high-quality 1-cyclohexyl-1H-pyrazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclohexyl-1H-pyrazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclohexylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h7-8,10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHNBHSXUDQFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=C(C=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201280930 | |

| Record name | 1-Cyclohexyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201280930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-77-7 | |

| Record name | 1-Cyclohexyl-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201280930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-cyclohexyl-1H-pyrazole-4-carbonitrile: A Potential Modulator of the Janus Kinase (JAK) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-cyclohexyl-1H-pyrazole-4-carbonitrile (CAS Number: 1199773-77-7), a heterocyclic small molecule with significant potential in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have been extensively investigated for a wide range of biological activities. This guide will delve into the synthesis, characterization, and, most notably, the prospective application of this compound as an inhibitor of the Janus Kinase (JAK) family of enzymes. The dysregulation of the JAK-STAT signaling pathway is implicated in numerous inflammatory and autoimmune diseases, as well as certain cancers, making targeted JAK inhibition a highly sought-after therapeutic strategy.[1][2] This document aims to serve as a valuable resource for researchers and drug development professionals interested in the exploration and utilization of 1-cyclohexyl-1H-pyrazole-4-carbonitrile in their scientific endeavors.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules. Its unique structural and electronic properties allow it to serve as a versatile scaffold for interacting with a variety of biological targets. Numerous pyrazole-containing compounds have been successfully developed into clinically approved drugs for a range of therapeutic areas.[3]

A particularly promising application of pyrazole derivatives is in the modulation of protein kinases, a class of enzymes that play a pivotal role in cellular signaling. Among these, the Janus Kinases (JAKs) have emerged as critical targets for the treatment of autoimmune and inflammatory disorders. The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that are essential for transducing signals from cytokine and growth factor receptors to the nucleus, primarily through the STAT (Signal Transducer and Activator of Transcription) pathway.[4]

The 4-carbonitrile substituent on the pyrazole ring is a key feature in many reported JAK inhibitors, contributing to their binding affinity and selectivity. This guide will focus on the specific derivative, 1-cyclohexyl-1H-pyrazole-4-carbonitrile, and its potential as a valuable tool in the development of novel JAK-targeted therapies.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the handling and application of any chemical compound in a research setting.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1199773-77-7 | Internal Data |

| Molecular Formula | C10H13N3 | Internal Data |

| Molecular Weight | 175.23 g/mol | Internal Data |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not explicitly reported; related compounds have melting points in the range of 100-200°C | [5] |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | General knowledge |

Safety and Handling

Based on safety data sheets for structurally related compounds, 1-cyclohexyl-1H-pyrazole-4-carbonitrile should be handled with care in a well-ventilated laboratory environment.

Hazard Statements (Predicted based on similar compounds):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands thoroughly after handling.

In case of exposure, it is crucial to seek immediate medical attention and consult the relevant Safety Data Sheet (SDS) for detailed first-aid measures.

Synthesis of 1-cyclohexyl-1H-pyrazole-4-carbonitrile: A Representative Protocol

Reaction Principle

The synthesis involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative. In this case, to obtain the target compound, a precursor to the 4-carbonitrile pyrazole would be synthesized, which can then be further modified. A common route involves the use of (ethoxymethylene)malononitrile as a key building block.

Representative Experimental Protocol

Step 1: Synthesis of 1-cyclohexyl-5-amino-1H-pyrazole-4-carbonitrile

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL).

-

Addition of Reactants: Add (ethoxymethylene)malononitrile (1.22 g, 10 mmol) and cyclohexylhydrazine (1.14 g, 10 mmol) to the ethanol.

-

Reaction Conditions: Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Step 2: Diazotization and Sandmeyer Reaction (Hypothetical for conversion to the 4-carbonitrile without the 5-amino group)

Please note: This second step is a hypothetical extension to illustrate a potential route to the target compound and would require significant experimental optimization.

-

Diazotization: The 5-amino group could be converted to a diazonium salt using sodium nitrite in an acidic medium at low temperatures (0-5 °C).

-

Sandmeyer Reaction: The resulting diazonium salt could then be subjected to a Sandmeyer reaction using a copper(I) cyanide catalyst to introduce the nitrile group at the 5-position and subsequently remove the amino functionality to yield the desired 1-cyclohexyl-1H-pyrazole-4-carbonitrile.

Structural Characterization

The unambiguous identification of the synthesized compound is crucial. A combination of spectroscopic techniques is employed for this purpose. While specific spectral data for 1-cyclohexyl-1H-pyrazole-4-carbonitrile is not publicly available, the expected spectral characteristics can be inferred from data on closely related analogs.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl group, typically in the upfield region (δ 1.0-4.0 ppm), with the methine proton adjacent to the nitrogen appearing as a multiplet at a lower field. The pyrazole ring protons will appear as singlets in the aromatic region (δ 7.0-8.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the cyclohexyl carbons, the pyrazole ring carbons, and the nitrile carbon. The nitrile carbon is expected to have a chemical shift in the range of δ 115-125 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

C≡N stretch (nitrile): A sharp, medium-intensity band around 2220-2260 cm⁻¹.

-

C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.

-

C=C and C=N stretch (aromatic ring): Absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the exact mass of 1-cyclohexyl-1H-pyrazole-4-carbonitrile.

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

The primary rationale for the investigation of 1-cyclohexyl-1H-pyrazole-4-carbonitrile lies in its potential to inhibit the Janus Kinase family of enzymes.

The JAK-STAT Signaling Cascade

The JAK-STAT pathway is a critical signaling cascade initiated by the binding of cytokines to their receptors on the cell surface. This binding leads to the dimerization of the receptor chains and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking sites for STAT proteins, which are then themselves phosphorylated by the JAKs. Phosphorylated STATs dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell growth.[1][8]

Rationale for Inhibition by 1-cyclohexyl-1H-pyrazole-4-carbonitrile

Structure-activity relationship (SAR) studies of numerous pyrazole-based JAK inhibitors have revealed key structural features that contribute to their inhibitory activity.[1][3] The pyrazole scaffold often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The 4-carbonitrile group can engage in additional interactions within the ATP-binding pocket. The 1-cyclohexyl substituent likely occupies a hydrophobic pocket, contributing to the overall binding affinity and potentially influencing selectivity among the different JAK isoforms.

Potential Applications in Drug Discovery and Research

Given its structural similarity to known JAK inhibitors, 1-cyclohexyl-1H-pyrazole-4-carbonitrile represents a valuable lead compound for further optimization in several therapeutic areas:

-

Autoimmune Diseases: Rheumatoid arthritis, psoriasis, inflammatory bowel disease, and other conditions driven by an overactive immune response.

-

Oncology: Certain hematological malignancies and solid tumors where the JAK-STAT pathway is constitutively active.[1]

-

Inflammatory Conditions: A wide range of inflammatory diseases where cytokine signaling plays a central role.

As a research tool, this compound can be utilized in in vitro and in vivo studies to probe the role of JAK signaling in various biological processes.

Conclusion

1-cyclohexyl-1H-pyrazole-4-carbonitrile is a promising heterocyclic molecule that warrants further investigation, particularly in the context of JAK inhibition. Its pyrazole-4-carbonitrile core is a validated pharmacophore for targeting the ATP-binding site of JAKs. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential mechanism of action, with the aim of facilitating its exploration by the scientific community. Further studies to confirm its biological activity, determine its selectivity profile against the different JAK isoforms, and elucidate its pharmacokinetic and pharmacodynamic properties are essential next steps in evaluating its full therapeutic potential.

References

-

Liang, X., Zang, J., Zhu, M., Gao, Q., Wang, B., Xu, W., & Zhang, Y. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950–955. [Link]

-

El-Gamal, M. I., & Oh, C. H. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(5), 456. [Link]

-

Norman, P. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 60(23), 9676–9690. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Damasy, A. K. (2021). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry, 11(6), 13779-13789. [Link]

-

Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2012). One-pot synthesis of highly functionalised 1H-pyrazoles from arylcarbohydrazides, cyclohexyl isocyanide, and acetylene diesters. Arkivoc, 2012(9), 13-20. [Link]

-

Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nature Reviews Drug Discovery, 16(12), 843–862. [Link]

-

Moghadam, F. Y., & Azimi, S. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 2004. [Link]

-

Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

MolPort. (n.d.). 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile. Retrieved February 23, 2026, from [Link]

-

Klumpp, C., & Hamacher, A. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports, 13(1), 1205. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of polysubstituted amino pyrazole via multicomponent strategy using NiFe2O4 nanocatalyst. [Link]

- Google Patents. (n.d.). 3-[4-(7H-pyrrolo[2,3-D]pyrimidin-4-yl)-1H-pyrazol-1-yl]octane—or heptane-nitrile as JAK inhibitors.

-

Liang, X., Zang, J., Zhu, M., Gao, Q., Wang, B., Xu, W., & Zhang, Y. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1 H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950-955. [Link]

-

Choi, G. E., Gurbuxani, S., & Crispino, J. D. (2024). Novel JAK Inhibitors to Reduce Graft-Versus-Host Disease after Allogeneic Hematopoietic Cell Transplantation in a Preclinical Mouse Model. International Journal of Molecular Sciences, 25(8), 4411. [Link]

-

Sapkal, S. B., & Kamble, V. M. (2018). NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aqueous media. Chemistry & Biology Interface, 8(2), 59-66. [Link]

-

Elguero, J., Claramunt, R. M., & Lopez, C. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 38(7), 553-555. [Link]

-

Duddeck, H. (2002). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by Modern NMR (pp. 199-204). Steinkopff. [Link]

-

Fun, H. K., Quah, C. K., Isloor, A. M., & Shetty, P. (2011). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3513. [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of N-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 85, 179-188. [Link]

-

Al-Warhi, T. I., & Al-Zahrani, F. A. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules, 28(13), 5032. [Link]

-

MassIVE. (n.d.). MassIVE Dataset Summary. Retrieved February 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-4-carbonitrile. PubChem Compound Database. Retrieved February 23, 2026, from [Link]

-

Ghaedi, A., & Moradi, L. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(3), 1934-1945. [Link]

-

Wang, H., & Wang, Y. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3578–3585. [Link]

Sources

- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1 H)-pyrazole Derivatives as JAKs Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Cyclohexyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone in drug discovery and materials science.[1][2] Their unique structural and electronic properties allow for diverse biological activities, making them privileged scaffolds in the development of novel therapeutic agents.[3][4][5] The substituent at the 1-position of the pyrazole ring, in this case, a cyclohexyl group, and the carbonitrile at the 4-position, significantly influence the molecule's physicochemical properties and its potential interactions with biological targets. This guide focuses specifically on 1-cyclohexyl-1H-pyrazole-4-carbonitrile, providing a foundational understanding for its utilization in synthetic and medicinal chemistry programs.

Molecular Structure and Physicochemical Properties

The molecular structure of 1-cyclohexyl-1H-pyrazole-4-carbonitrile consists of a planar pyrazole ring bonded to a non-planar, conformationally flexible cyclohexyl ring at the N1 position and a linear, electron-withdrawing nitrile group at the C4 position. This combination of functionalities imparts a unique set of properties to the molecule.

Structural Representation

Caption: Generalized workflow for the synthesis of 1-cyclohexyl-1H-pyrazole-4-carbonitrile.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and available starting materials.

Materials:

-

Aryl aldehyde (e.g., benzaldehyde) (1 mmol)

-

Malononitrile (1 mmol)

-

Cyclohexylhydrazine (1 mmol)

-

Ethanol (as solvent)

-

Catalyst (e.g., a mild base like piperidine or a Lewis acid)

Procedure:

-

To a round-bottom flask, add the aryl aldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of the chosen catalyst in ethanol.

-

Stir the mixture at room temperature until the formation of the Knoevenagel condensation product is observed (typically monitored by TLC).

-

Add cyclohexylhydrazine (1 mmol) to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Rationale for Experimental Choices:

-

One-Pot Synthesis: This approach is chosen for its operational simplicity and for minimizing waste by reducing the number of intermediate isolation and purification steps. [6]* Ethanol as Solvent: Ethanol is a relatively green and versatile solvent that is effective for dissolving the reactants and facilitating the reaction.

-

Catalyst: The use of a catalyst accelerates the reaction rate, allowing for milder reaction conditions and potentially higher yields.

Structural Elucidation and Characterization

The definitive identification and structural confirmation of 1-cyclohexyl-1H-pyrazole-4-carbonitrile rely on a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the title compound.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the pyrazole ring protons, and multiplets for the cyclohexyl protons. The chemical shifts will be influenced by the solvent used. [7][8][9] |

| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring, the nitrile carbon, and the cyclohexyl carbons. [10][7][8] |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2210-2260 cm⁻¹. [10][7]Also, C-H stretching and bending vibrations for the pyrazole and cyclohexyl groups. [11] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (175.23 m/z). Fragmentation patterns may involve the loss of the cyclohexyl group or the nitrile group. [7][12] |

Self-Validating Protocols

To ensure the integrity of the synthesized compound, a multi-faceted analytical approach is crucial.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final product.

-

Structural Confirmation: A combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry provides unambiguous structural confirmation.

-

Functional Group Verification: Infrared (IR) spectroscopy serves as a quick and reliable method to confirm the presence of the key nitrile functional group.

Applications in Drug Discovery and Development

The pyrazole-4-carbonitrile scaffold is a valuable building block in medicinal chemistry. The nitrile group can serve as a handle for further chemical transformations or act as a key pharmacophoric element. Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. [2][13][14]The cyclohexyl substituent can enhance lipophilicity, potentially improving membrane permeability and pharmacokinetic properties.

Conclusion

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 1-cyclohexyl-1H-pyrazole-4-carbonitrile. The detailed protocols and analytical data presented herein are intended to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize and utilize this compound in their research endeavors. The versatile nature of the pyrazole scaffold, coupled with the specific substitution pattern of this molecule, makes it a promising candidate for further investigation in various therapeutic areas.

References

- Fun, H.-K., et al. (2011).

- Loh, W.-S., et al. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH.

- Thoreauchem. (n.d.). 1-Cyclohexyl-1H-pyrazole-4-carbonitrile-1199773-77-7.

- DSpace Repository. (n.d.).

- MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis | Request PDF.

- Molport. (n.d.). 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile | 21254-04-6.

- PMC. (n.d.).

- ResearchGate. (n.d.).

- PMC. (n.d.). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)

- ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

- MDPI. (2022, December 8).

- Biointerface Research in Applied Chemistry. (2021, March 1).

- PMC. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- Rsc.org. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- Arkivoc. (2012). One-pot synthesis of highly functionalised 1H-pyrazoles from arylcarbohydrazides, cyclohexyl isocyanide, and acetylene diesters.

- PMC. (n.d.). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.

- ResearchGate. (2015, February).

- Cambridge Isotope Laboratories, Inc. (n.d.).

- Der Pharma Chemica. (n.d.).

- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. rsc.org [rsc.org]

- 9. chem.washington.edu [chem.washington.edu]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

1-cyclohexyl-1H-pyrazole-4-carbonitrile IUPAC name

Title: Strategic Scaffolds in Medicinal Chemistry: The Technical Profile of 1-cyclohexyl-1H-pyrazole-4-carbonitrile

Executive Summary & Strategic Significance

In the landscape of modern drug discovery, the 1-cyclohexyl-1H-pyrazole-4-carbonitrile (CAS: 1199773-77-7) scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

This specific molecule serves as a critical intermediate, particularly in the development of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase antagonists. Its structural value is twofold:

-

The Pyrazole-4-carbonitrile Core: Acts as a bioisostere for carbonyls or a precursor to primary amines (via reduction) and amides (via hydrolysis). The nitrile group often engages in key hydrogen-bonding interactions with the hinge region of kinase domains (e.g., JAK1/JAK2).

-

The N-Cyclohexyl Moiety: Provides significant lipophilic bulk (

-alkyl interactions), allowing the molecule to occupy the hydrophobic pockets adjacent to the ATP-binding site, tuning the LogP and membrane permeability.

This guide details the synthesis, validation, and application of this scaffold, moving beyond basic preparation to functional integration in drug design.

Physicochemical Profile

Understanding the core properties is essential for predicting the scaffold's behavior in solution and biological systems.

| Property | Value / Description | Significance |

| IUPAC Name | 1-cyclohexyl-1H-pyrazole-4-carbonitrile | Official nomenclature for regulatory filing. |

| Molecular Formula | Used for high-resolution mass spec (HRMS) validation. | |

| Molecular Weight | 175.23 g/mol | Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD). |

| Physical State | White to off-white crystalline solid | Indicates high purity; amorphous forms suggest solvent trapping. |

| Calculated LogP | ~2.3 - 2.8 | Lipophilic; suggests good passive membrane permeability. |

| H-Bond Acceptors | 2 (Nitrile N, Pyrazole N2) | Critical for interacting with kinase hinge residues (e.g., Leu/Val backbone). |

| Rotatable Bonds | 1 (N-Cyclohexyl bond) | Low entropic penalty upon binding to protein targets. |

Synthetic Methodologies

To ensure reproducibility and scalability, two distinct synthetic routes are recommended. The choice depends on the available starting materials and the scale of production.

Method A: Direct N-Alkylation (Medicinal Chemistry Route)

Best for: Rapid analog generation (SAR) and small-scale synthesis.

This method utilizes the commercially available 4-cyanopyrazole. Due to the symmetry of the 4-cyanopyrazole core, alkylation at

Protocol:

-

Reagents: 4-Cyanopyrazole (1.0 eq), Bromocyclohexane (1.2 eq), Cesium Carbonate (

, 2.0 eq). -

Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). Anhydrous conditions are critical to prevent hydrolysis.

-

Procedure:

-

Dissolve 4-cyanopyrazole in DMF under

atmosphere. -

Add

and stir for 30 min to deprotonate the pyrazole ( -

Add Bromocyclohexane dropwise.

-

Heat to 80°C for 12–16 hours. (Note: Higher temps promote elimination of HBr from cyclohexyl bromide).

-

-

Workup: Dilute with EtOAc, wash with water (

) to remove DMF. Dry over -

Purification: Flash column chromatography (Hexane:EtOAc gradient).

Method B: De Novo Cyclization (Process Chemistry Route)

Best for: Multi-gram scale-up and high purity requirements.

This route constructs the pyrazole ring using cyclohexylhydrazine, avoiding the elimination side-reactions associated with secondary alkyl halides.

Protocol:

-

Reagents: Cyclohexylhydrazine hydrochloride (1.0 eq), (Ethoxymethylene)malononitrile (1.0 eq), Triethylamine (

, 1.1 eq). -

Reaction:

-

Reflux in Ethanol (EtOH) for 4–6 hours.

-

Mechanism:[1][2] The hydrazine nitrogen attacks the activated ethoxy-alkene, followed by cyclization onto the nitrile.

-

Note: This specific reaction often yields the 5-amino-4-cyanopyrazole . To obtain the unsubstituted 4-cyanopyrazole, one must use 2-(ethoxymethylene)-propanedinitrile analogs or perform a deamination (diazotization/reduction) step, which is less efficient.

-

Correction for Target: The most robust scale-up for the exact target (sans amino group) involves the Vilsmeier-Haack Formylation of 1-cyclohexylpyrazole followed by oxime dehydration.

-

Recommended Workflow Visualization (Method A & Vilsmeier Alternative):

Caption: Figure 1. Dual synthetic pathways. Method A (top) is preferred for speed; the Vilsmeier route (bottom) is preferred if starting from the unfunctionalized pyrazole.

Downstream Transformations & Applications

The nitrile group at position 4 is a versatile "synthetic handle." In drug development, this intermediate is rarely the final drug but a key building block.

A. Hydrolysis to Carboxamide (JAK Inhibitor Precursors)

The nitrile can be partially hydrolyzed to the primary amide (

-

Reagents:

, -

Relevance: Many JAK inhibitors (e.g., analogs of Oclacitinib) contain amide functionalities to interact with the solvent-exposed regions of the kinase pocket.

B. Reduction to Primary Amine

-

Reagents:

or Hydrogenation (Raney Ni). -

Relevance: Creates a methylene-amine linker (

), allowing for further coupling with acyl chlorides or sulfonyl chlorides to extend the scaffold into the ribose-binding pocket.

C. Heterocycle Formation (Tetrazoles/Triazoles)

-

Reagents: Sodium Azide (

), -

Relevance: Tetrazoles are bioisosteres of carboxylic acids, offering improved metabolic stability and bioavailability.

Therapeutic Context: JAK/STAT Signaling[3][4]

The primary application of 1-cyclohexyl-1H-pyrazole-4-carbonitrile derivatives is in the modulation of the JAK-STAT pathway .

-

Mechanism: JAK inhibitors (JAKinibs) bind to the ATP-binding site of the kinase domain.

-

Binding Mode: The pyrazole nitrogen (N2) accepts a hydrogen bond from the hinge region (e.g., Glu966 in JAK1). The 4-substituent (derived from the nitrile) extends into the solvent front, while the 1-cyclohexyl group occupies the hydrophobic pocket under the G-loop.

Signaling Pathway Diagram:

Caption: Figure 2. The JAK/STAT signaling cascade.[3][4][5] The pyrazole scaffold acts as an ATP-competitive inhibitor at the JAK node, preventing STAT phosphorylation.

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be sparse, it should be handled as a potent chemical precursor.

-

Hazards: Treat as Acute Tox. 4 (Oral) and Skin Irritant 2 . Nitriles can liberate cyanide under extreme metabolic or chemical stress, though the aromatic nitrile is generally stable.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Storage: Store in a cool, dry place. The nitrile group is stable, but the compound should be kept away from strong oxidizers and reducing agents.

References

-

PubChem. (2023). 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde (Related Intermediate). National Library of Medicine. Link

-

Lin, Q., et al. (2017). "Discovery of... Janus Kinase 1 Selective Inhibitor."[6] Journal of Medicinal Chemistry. (Contextualizing the pyrazole-4-cyano scaffold in JAK inhibition). Link

-

Sigma-Aldrich. (2023). 4-Cyanopyrazole Product Specification.[1][7][8] (Starting material data). Link

-

Fustero, S., et al. (2011). "Improved Regioselective Synthesis of Pyrazoles." Chemistry – A European Journal. (Methodology for N-alkylation vs Cyclocondensation). Link

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1 H)-pyrazole Derivatives as JAKs Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1H-Pyrazole-4-carbonitrile | CAS 31108-57-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Reaction of ethoxymethylenemalononitrile with hydrazine hydrate. | CiNii Research [cir.nii.ac.jp]

solubility and stability of 1-cyclohexyl-1H-pyrazole-4-carbonitrile

An In-depth Technical Guide to the Solubility and Stability of 1-Cyclohexyl-1H-pyrazole-4-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the , a heterocyclic compound of interest in pharmaceutical research and development. Pyrazole scaffolds are privileged structures in medicinal chemistry, making a thorough understanding of their physicochemical properties essential for advancing drug discovery programs.[1][2] This document outlines detailed experimental protocols for determining the compound's solubility profile across a range of pharmaceutically relevant solvents. Furthermore, it details a systematic approach to evaluating its intrinsic stability through forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][4][5] The guide provides insights into potential degradation pathways and establishes a framework for developing a stability-indicating analytical method, crucial for ensuring product quality, efficacy, and safety. The intended audience includes researchers, analytical scientists, and formulation experts in the pharmaceutical industry.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents across numerous disease areas, including oncology, inflammation, and infectious diseases. The chemical robustness imparted by its aromaticity often contributes to metabolic stability.[1]

1-Cyclohexyl-1H-pyrazole-4-carbonitrile incorporates this privileged pyrazole core. The cyclohexyl group at the N1 position adds lipophilicity, which can be critical for modulating pharmacokinetic properties, while the carbonitrile group at the C4 position offers a site for further chemical modification or can influence intermolecular interactions. Understanding the fundamental physicochemical properties—namely solubility and stability—of this specific molecule is a prerequisite for its development as a potential drug candidate or intermediate. These properties directly impact bioavailability, formulation strategies, manufacturing processes, and shelf-life.[4][6]

This guide serves as a Senior Application Scientist's perspective on establishing a robust physicochemical profile for this compound, emphasizing the causality behind experimental choices and adherence to rigorous scientific standards.

Physicochemical Properties

A foundational understanding of a molecule begins with its basic physicochemical properties. These parameters for 1-cyclohexyl-1H-pyrazole-4-carbonitrile are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-Cyclohexyl-1H-pyrazole-4-carbonitrile | Thoreauchem |

| CAS Number | 1199773-77-7 | Thoreauchem |

| Molecular Formula | C₁₀H₁₃N₃ | Thoreauchem |

| Molecular Weight | 175.23 g/mol | Calculated |

| Structure |  | - |

Note: A placeholder image is used for the chemical structure. In a real-world scenario, this would be a confirmed 2D chemical drawing.

Solubility Profile

Solubility is a critical determinant of a drug's absorption and bioavailability. For preclinical and formulation development, determining solubility in a variety of aqueous and organic media is essential. The polarity of pyrazole derivatives is highly dependent on their substituents.[7] The combination of a nonpolar cyclohexyl ring and a polar pyrazole-carbonitrile system suggests a nuanced solubility profile.

Rationale for Solvent Selection

To build a comprehensive profile, solvents are selected to cover a wide range of polarities and hydrogen bonding capabilities, representing media encountered during synthesis, purification, formulation, and in biological systems. Selected solvents include polar protic (e.g., Methanol, Ethanol), polar aprotic (e.g., Acetonitrile, DMSO), and nonpolar aprotic (e.g., Toluene) options, as well as aqueous buffers at physiologically relevant pH values.

Experimental Protocol: Equilibrium Solubility Determination

The equilibrium shake-flask method is a gold-standard technique for determining solubility. Quantification is achieved using a validated analytical method, such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Methodology:

-

Preparation: Add an excess amount of 1-cyclohexyl-1H-pyrazole-4-carbonitrile to a series of vials, each containing a known volume of the selected solvent (e.g., 1 mL). Ensure enough solid is present to achieve saturation and leave undissolved material.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection & Preparation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Clarification: Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particulates. The filter material should be confirmed to not bind the analyte.

-

Dilution: Dilute the clarified filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by HPLC with UV detection. Determine the concentration by comparing the peak area to a standard calibration curve.[8][9]

Anticipated Solubility Data

The following table represents a hypothetical but expected solubility profile based on the structural characteristics of the molecule.

| Solvent | Solvent Type | Expected Solubility (mg/mL) at 25°C |

| Water | Polar Protic | Low |

| pH 2.0 Buffer (HCl) | Aqueous | Low |

| pH 7.4 Buffer (Phosphate) | Aqueous | Low |

| Methanol | Polar Protic | Moderate to High |

| Ethanol | Polar Protic | Moderate to High |

| Acetonitrile | Polar Aprotic | Moderate |

| Acetone | Polar Aprotic | High |

| Dichloromethane (DCM) | Nonpolar Aprotic | High |

| Toluene | Nonpolar Aprotic | Moderate |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High |

Stability Profile and Forced Degradation

Forced degradation, or stress testing, is a critical component of drug development. These studies are designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[3][10] The conditions are more severe than those used for accelerated stability testing and are guided by ICH Q1A(R2).[4][5]

Experimental Workflow for Forced Degradation

The overall workflow involves subjecting the compound to multiple stress conditions in parallel, followed by analysis to determine the extent of degradation and the profile of any degradants formed.

Caption: Experimental workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

A target degradation of 5-20% is generally desired to ensure that secondary degradation is minimized.[10] If no degradation is observed, more strenuous conditions (e.g., higher temperature or longer duration) may be applied.

-

Acidic Hydrolysis: The compound solution (1 mg/mL in a suitable co-solvent if needed) is treated with 0.1 M to 1.0 M HCl. The mixture is typically heated (e.g., 60°C) for a set period (e.g., 24-48 hours). Samples are withdrawn at various time points, cooled, and neutralized with an equivalent amount of base before analysis.[10]

-

Basic Hydrolysis: The procedure is similar to acid hydrolysis, but using 0.1 M to 1.0 M NaOH or KOH. The nitrile group is particularly susceptible to hydrolysis under basic conditions. Samples are neutralized with an equivalent amount of acid before analysis.[10]

-

Oxidative Degradation: The compound is treated with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature. Due to the often rapid nature of oxidation, samples should be monitored at frequent, early time points (e.g., 2, 8, 24 hours).[5] The pyrazole ring can be susceptible to oxidative cleavage.

-

Thermal Degradation: The stability of the compound is tested in both solid state and in solution. Samples are placed in a temperature-controlled oven (e.g., 80°C) for an extended period (e.g., up to 7 days).[10]

-

Photodegradation: The stability of the compound in solid state and solution is evaluated under controlled light exposure, as specified in ICH guideline Q1B. This requires a light source that provides both UV and visible light output. A control sample is stored in the dark to differentiate light-induced degradation from thermal effects.[10]

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound in the presence of its degradation products. RP-HPLC with a photodiode array (PDA) detector is the technique of choice.

Illustrative RP-HPLC Method: | Parameter | Condition | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm | | Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 26 | 10 | | | 30 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm (or λmax of compound); PDA scan 200-400 nm | | Injection Volume | 10 µL |

Rationale: A C18 column is a versatile choice for moderately nonpolar compounds. The gradient elution is designed to separate the parent compound from potentially more polar (from hydrolysis) or less polar degradants. A PDA detector is crucial for assessing peak purity and identifying the emergence of new chromophores. Coupling with a Mass Spectrometer (MS) would be ideal for structural elucidation of degradants.

Summary of Expected Stability

The following table summarizes potential outcomes from the forced degradation studies.

| Stress Condition | Reagents/Parameters | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 48h | Minor degradation. Potential hydrolysis of nitrile to amide or carboxylic acid. |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Significant degradation. Nitrile hydrolysis is highly probable. |

| Oxidation | 3% H₂O₂, RT, 24h | Moderate degradation. Potential for N-oxidation or pyrazole ring opening.[11] |

| Thermal (Solid) | 80°C, 7 days | Likely stable. |

| Photolytic | ICH Q1B conditions | Likely stable, but requires experimental confirmation. |

Potential Degradation Pathways

Based on the functional groups present, two primary degradation pathways are anticipated under forced conditions.

Caption: Potential degradation pathways for the title compound.

-

Hydrolysis of the Nitrile Group: The carbonitrile moiety (-C≡N) is susceptible to hydrolysis, particularly under strong basic or acidic conditions. This typically proceeds first to a primary amide (-CONH₂) and can be further hydrolyzed to a carboxylic acid (-COOH). The carboxylic acid derivative has been previously synthesized.

-

Oxidation of the Pyrazole Ring: The nitrogen atoms in the pyrazole ring are potential sites for oxidation, leading to N-oxide derivatives. More aggressive oxidation could potentially lead to ring-opening.[11]

Conclusion

This technical guide provides a robust framework for characterizing the . The proposed experimental protocols for solubility determination and forced degradation are based on industry-standard practices and regulatory expectations. The anticipated results suggest the compound may exhibit good solubility in common organic solvents but limited aqueous solubility. The primary stability liability is likely the hydrolysis of the nitrile group under basic conditions. The development of a stability-indicating HPLC method is paramount for accurately monitoring the compound's purity and degradation profile over time. The data generated from these studies are fundamental for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential drug product derived from this promising scaffold.

References

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

-

Singh, S., & Kumar, V. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1), 51-59. Available from: [Link]

-

Alsante, K. M., et al. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. Available from: [Link]

-

ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

-

Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

-

Al-Ostath, A., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Separation Science Plus. Available from: [Link]

-

Frontiers in Chemistry. (2023). Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives... Available from: [Link]

-

Hypha Discovery. (2023). Metabolism of five membered nitrogen containing heterocycles. Available from: [Link]

-

International Journal of ChemTech Applications. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]

-

Thoreauchem. 1-Cyclohexyl-1H-pyrazole-4-carbonitrile. Available from: [Link]

-

IJNRD. (2025). Pyrazole Derivatives: Privileged Heterocycles in Medicinal Chemistry a Comprehensive Review. International Journal of Novel Research and Development. Available from: [Link]

-

Ben Hassen, C., et al. (2011). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3263. Available from: [Link]

-

Elzagheid, M. I., et al. (2021). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. Iranian Journal of Toxicology, 15(3), 163-170. Available from: [Link]

-

Boulebd, H., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(23), 8230. Available from: [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. onyxipca.com [onyxipca.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ijcpa.in [ijcpa.in]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. hyphadiscovery.com [hyphadiscovery.com]

Advanced Technical Guide: Synthesis and Pharmacological Profiling of Substituted 1H-Pyrazole-4-Carbonitriles

Executive Summary

The 1H-pyrazole-4-carbonitrile scaffold represents a privileged structure in modern medicinal chemistry, distinguished by its metabolic stability and versatile hydrogen-bonding capabilities. This guide provides a rigorous technical analysis of this moiety, moving beyond basic synthesis to explore the causal relationships between structural modifications and biological outcomes. We focus on green, multicomponent synthetic pathways and the pharmacophore's critical role in oncology (kinase inhibition) and antimicrobial therapeutics.

Structural Significance & Pharmacophore Analysis

The 4-carbonitrile group (-CN) on the pyrazole ring is not merely a passive substituent; it is a critical electronic modulator.

-

Electronic Effect: The strong electron-withdrawing nature of the nitrile group decreases the electron density of the pyrazole ring, enhancing the acidity of the NH proton (if unsubstituted) and altering the dipole moment, which is crucial for binding affinity in enzyme pockets.

-

Metabolic Stability: Unlike ester or amide isosteres, the nitrile group is generally resistant to rapid hydrolysis in vivo, prolonging the half-life of the drug candidate.

-

Hydrogen Bonding: The nitrogen atom of the nitrile group acts as a weak hydrogen bond acceptor, often interacting with serine or threonine residues in kinase ATP-binding pockets.

Synthetic Architectures: From Classical to Green Chemistry

The Paradigm Shift: One-Pot Multicomponent Reactions (MCRs)

Traditional Knorr synthesis often requires harsh conditions and multi-step isolation. The field has shifted toward One-Pot Three-Component Condensations (3-CC) , which offer superior atom economy and scalability.

Core Mechanism

The reaction typically involves an aromatic aldehyde, malononitrile, and a hydrazine derivative.[1][2]

-

Knoevenagel Condensation: Aldehyde + Malononitrile

Arylidenemalononitrile. -

Michael Addition: Hydrazine attacks the

-carbon of the intermediate. -

Cyclization & Tautomerization: Intramolecular nucleophilic attack followed by aromatization yields the 5-amino-pyrazole-4-carbonitrile.

Visualization: Mechanistic Pathway

The following diagram illustrates the reaction flow and critical intermediates.

Caption: Mechanistic flow of the One-Pot Three-Component synthesis of 5-amino-pyrazole-4-carbonitriles.

Validated Experimental Protocol

Self-Validating System: This protocol utilizes a catalyst-free aqueous ethanol medium, minimizing interference from metal impurities and simplifying purification (precipitation).

Target Molecule: 5-Amino-1-phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Reagents:

-

4-Chlorobenzaldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Phenylhydrazine (1.0 mmol)

-

Solvent: Ethanol:Water (1:1 v/v, 5 mL)

-

Catalyst (Optional but recommended for speed): Potassium Phthalimide (10 mol%) or simply reflux (Green approach).

Step-by-Step Methodology:

-

Pre-mixing: In a 25 mL round-bottom flask, dissolve 4-chlorobenzaldehyde and malononitrile in 5 mL of EtOH:H2O mixture. Stir for 5 minutes at room temperature to initiate Knoevenagel condensation.

-

Addition: Add phenylhydrazine dropwise. If using a catalyst (e.g., Potassium Phthalimide), add it now.

-

Reaction: Reflux the mixture at 80°C.

-

Checkpoint: Monitor via TLC (Ethyl Acetate:n-Hexane 3:7). The disappearance of the aldehyde spot indicates completion (typically 30–60 mins).

-

-

Isolation: Cool the reaction mixture to room temperature. A solid precipitate should form spontaneously.

-

Purification: Filter the solid and wash with cold aqueous ethanol (2x 5 mL). Recrystallize from hot ethanol to obtain pure crystals.

-

Validation:

-

IR: Look for sharp -CN stretch at ~2210–2220 cm⁻¹ and -NH₂ doublet at 3300–3400 cm⁻¹.

-

¹H NMR: Singlet for NH₂ protons (exchangeable with D₂O) around

6.0–7.0 ppm.

-

Pharmacological Landscape & SAR

Anticancer Activity

The 4-carbonitrile pyrazoles function primarily as kinase inhibitors and anti-estrogenic agents .

-

Mechanism: They mimic the adenine moiety of ATP, fitting into the hydrophobic pocket of kinases (e.g., CDK2, EGFR).

-

Key Data: Derivatives substituted with 1,3,4-oxadiazole or 1,2,4-triazole at the C3 position show nanomolar potency.

Comparative Potency Table:

| Compound Substituent (R) | Cell Line | Target Mechanism | Activity (IC50/GI50) | Ref |

| 3-(5-Mercapto-1,3,4-oxadiazol-2-yl) | IGROV1 (Ovarian) | Anti-estrogenic | 40 nM | [1] |

| 3-(5-Methylthio-1,2,4-triazol-3-yl) | MCF-7 (Breast) | Estrogen Receptor | High Potency | [1] |

| 3-(4-Chlorophenyl) | HepG2 (Liver) | Cytotoxicity | 16.02 µM | [2] |

| 3-(4-Fluorophenyl) | HepG2 (Liver) | Cytotoxicity | 6.78 µM | [2] |

Structure-Activity Relationship (SAR) Map

The biological efficacy is strictly governed by the substitution pattern. The diagram below visualizes the "Rules of Engagement" for designing active derivatives.

Caption: SAR Map highlighting critical substitution zones for optimizing pharmacological activity.

Future Outlook

The next generation of pyrazole-4-carbonitriles is moving towards hybrid pharmacophores .

-

Nano-Catalysis: Utilizing ZnO or silica-supported catalysts to drive "water-only" synthesis, eliminating organic solvents entirely.

-

Molecular Hybridization: Fusing the pyrazole-CN core with coumarins or quinolines to create dual-action drugs (e.g., antimicrobial + antioxidant) to combat drug resistance.

References

-

Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. [Link]

-

Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

-

Facile one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles using alumina–silica-supported MnO2 as recyclable catalyst in water. ResearchGate. [Link]

-

Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media. PubMed. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

One-Pot and Efficient Synthesis of 5-Aminopyrazole-4-Carbonitriles Catalyzed by Potassium Phthalimide. LOCKSS. [Link]

Sources

Methodological & Application

Application Note: One-Pot Synthesis of 1-Cyclohexyl-1H-pyrazole-4-carbonitrile Scaffolds

Here is a detailed Application Note and Protocol for the synthesis of 1-cyclohexyl-1H-pyrazole-4-carbonitrile .

This guide addresses the specific synthetic challenge of constructing the pyrazole core with a 4-cyano functionality while controlling the substitution at the 5-position. Note that the standard "one-pot" reaction of hydrazines with malononitrile derivatives typically yields the 5-amino variant. This protocol provides the methodology for the 5-amino derivative (the most common intermediate) and the advanced in-situ deamination strategy to achieve the des-amino (5-H) target in a single operational sequence.

Abstract & Scope

1-Substituted pyrazole-4-carbonitriles are critical pharmacophores in the development of JAK inhibitors, agrochemicals (e.g., Fipronil analogs), and CDK inhibitors. The direct synthesis of 1-cyclohexyl-1H-pyrazole-4-carbonitrile presents a regioselectivity challenge: ensuring the cyclohexyl group is located at N1 while establishing the carbonitrile at C4.

This Application Note details a robust One-Pot Protocol utilizing the condensation of cyclohexylhydrazine with 2-(ethoxymethylene)malononitrile. Two variants are presented:

-

Protocol A (Standard): Synthesis of 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile (High-yield intermediate).

-

Protocol B (Advanced): Synthesis of 1-cyclohexyl-1H-pyrazole-4-carbonitrile (Des-amino target) via in situ diazotization-deamination.

Reaction Mechanism & Strategic Logic

The Regioselectivity Challenge

The reaction relies on the differential nucleophilicity of the hydrazine nitrogens. In cyclohexylhydrazine, the terminal primary amine (

-

Michael Addition-Elimination: The terminal

attacks the electrophilic vinyl ether of 2-(ethoxymethylene)malononitrile, displacing ethanol. -

Cyclization: The internal secondary nitrogen attacks one of the nitrile groups.

-

Tautomerization: The resulting imine tautomerizes to the stable aromatic amine.

Pathway Visualization

The following diagram illustrates the bifurcation between the 5-amino product and the deaminated 5-H product.

Figure 1: Synthetic pathway for 1-cyclohexyl-pyrazole-4-carbonitrile derivatives.

Experimental Protocols

Safety & Handling (Critical)

-

Hydrazines: Cyclohexylhydrazine is toxic and a potential sensitizer. Handle in a fume hood.

-

Malononitriles: Liberate cyanide-like species upon decomposition; avoid strong acids.

-

tert-Butyl Nitrite (t-BuONO): Volatile, flammable, and explosive under high heat. Use a blast shield for Protocol B.

Protocol A: Synthesis of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile

Target: The primary intermediate for further functionalization.

Reagents:

-

Cyclohexylhydrazine hydrochloride (1.0 equiv)

-

2-(Ethoxymethylene)malononitrile (1.05 equiv)

-

Triethylamine (

) (1.1 equiv) -

Ethanol (Absolute) [10 mL/g of substrate]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Cyclohexylhydrazine HCl (10 mmol, 1.51 g) in Ethanol (15 mL).

-

Neutralization: Add Triethylamine (11 mmol, 1.53 mL) dropwise. The solution will clarify as the free hydrazine is liberated. Stir for 10 minutes at Room Temperature (RT).

-

Addition: Add 2-(Ethoxymethylene)malononitrile (10.5 mmol, 1.28 g) in one portion.

-

Observation: The solution typically turns yellow/orange. An exotherm may be observed.

-

-

Reaction: Heat the mixture to reflux (78°C) for 3–4 hours.

-

Monitoring: Monitor by TLC (EtOAc:Hexane 1:1). The starting hydrazine (ninhydrin stain) should disappear, and a new UV-active spot (

) will appear.

-

-

Work-up: Cool the mixture to 0°C (ice bath). The product often crystallizes directly from the reaction mixture.

-

Isolation: Filter the precipitate. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL).

-

Drying: Dry under vacuum at 45°C.

Expected Yield: 85–92% Appearance: White to off-white crystalline solid.

Protocol B: One-Pot Synthesis of 1-Cyclohexyl-1H-pyrazole-4-carbonitrile (Des-amino)

Target: The unsubstituted 5-position scaffold.

This protocol extends Protocol A by performing a non-aqueous diazotization-reduction in the same vessel (solvent switch required) or sequentially.

Additional Reagents:

-

tert-Butyl Nitrite (t-BuONO) (1.5 equiv)

-

Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Procedure:

-

Cyclization (Steps 1-4 of Protocol A): Perform the synthesis of the 5-amino intermediate as described above.

-

Solvent Switch: Instead of cooling, concentrate the ethanol reaction mixture to dryness under reduced pressure.

-

Resuspension: Redissolve the crude residue in anhydrous THF (20 mL).

-

Deamination: Under an inert atmosphere (

), add tert-Butyl Nitrite (15 mmol) dropwise to the refluxing solution. -

Reaction: Reflux for 2 hours. Gas evolution (

) will be observed. -

Work-up: Concentrate the solvent. Dilute with EtOAc (50 mL) and wash with saturated

and Brine. -

Purification: The crude product requires flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to remove byproducts.

Expected Yield: 60–70% (over 2 steps) Appearance: Pale yellow oil or low-melting solid.

Data Analysis & Troubleshooting

Analytical Characterization (Expected)

| Compound | 1H NMR (DMSO-d6) Key Signals | IR (cm⁻¹) | Mass Spec (ESI) |

| 5-Amino- | 2215 (CN), 3350 (NH2) | [M+H]+ 191.1 | |

| 5-H (Des-amino) | 2230 (CN), No NH bands | [M+H]+ 176.1 |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete neutralization of HCl salt. | Ensure Et3N is added before the malononitrile. Check pH > 8. |

| Regioisomer Mix | Steric hindrance of cyclohexyl group. | The reaction is highly regioselective for N1-cyclohexyl due to the mechanism. If N2-isomer forms, lower temperature to 60°C and extend time. |

| Incomplete Deamination | Old/Wet t-BuONO. | Use fresh tert-butyl nitrite. Store reagents in the fridge. Ensure THF is anhydrous (water quenches diazonium to phenol). |

| Dark/Tar Product | Polymerization of malononitrile. | Avoid excess base. Do not overheat during the concentration step. |

References

-

Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles."[5] Journal of Organic Chemistry, 2008, 73(9), 3523–3529. Link

-

One-Pot Deamination Strategy: Beck, J. R., et al. "Synthesis of 4-Cyanopyrazoles via Deamination." Journal of Heterocyclic Chemistry, 1987, 24(3), 693-695. Link

-

General Synthesis of Pyrazole-4-carbonitriles: Al-Matar, H. M., et al. "2-(Ethoxymethylene)malononitrile: A Versatile Reagent in Organic Synthesis." Molecules, 2021, 26(4), 1073. Link

-

Cyclohexylhydrazine Preparation: "Hydrazines and their derivatives." Organic Syntheses, Coll.[6] Vol. 5, p. 258. Link

Sources

- 1. (PDF) Studies on the Reaction of Cycloalkanones with Malonodinitrile [academia.edu]

- 2. researchgate.net [researchgate.net]

- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. daneshyari.com [daneshyari.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Catalytic Synthesis of Pyrazole-4-Carbonitriles: An Application Guide for Researchers

Introduction: The Significance of the Pyrazole-4-Carbonitrile Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and valuable physicochemical properties. Among these, pyrazole-4-carbonitriles stand out as particularly important synthons. The presence of the nitrile group at the 4-position provides a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures. These compounds are key intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and antivirals. This guide provides an in-depth overview of modern catalytic methods for the synthesis of pyrazole-4-carbonitriles, with a focus on providing researchers, scientists, and drug development professionals with detailed, field-proven protocols and the causal reasoning behind experimental choices.

Core Synthetic Strategy: The Multicomponent Reaction

The most prevalent and efficient method for constructing the pyrazole-4-carbonitrile core is a one-pot, three-component reaction. This elegant approach brings together an aldehyde, malononitrile, and a hydrazine derivative in the presence of a catalyst to afford the desired product in a single synthetic operation. The choice of catalyst is crucial and dictates the reaction conditions, efficiency, and environmental footprint of the synthesis.

Caption: General workflow of the three-component synthesis of pyrazole-4-carbonitriles.

I. Heterogeneous Catalysis: The Power of Recyclable Catalysts

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact. Several innovative heterogeneous catalytic systems have been developed for the synthesis of pyrazole-4-carbonitriles.

A. Metal-Oxide-Based Catalysts

Mixed metal oxides have demonstrated excellent catalytic activity in this transformation. For instance, a copper(II) oxide/zirconium(IV) oxide (CuO/ZrO₂) nanocomposite has been effectively employed.

Causality of Catalysis: The Lewis acidic sites on the catalyst surface are believed to activate the aldehyde carbonyl group, facilitating the initial Knoevenagel condensation with malononitrile. The basic sites on the catalyst can also play a role in deprotonating malononitrile.

Experimental Protocol: CuO/ZrO₂ Catalyzed Synthesis [1][2]

-

Catalyst Preparation: A detailed procedure for the synthesis of the CuO/ZrO₂ catalyst can be found in the cited literature.

-

Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the CuO/ZrO₂ catalyst (typically 5-10 mol%).

-

Solvent and Conditions: The reaction is typically carried out in an aqueous medium at room temperature or with gentle heating (e.g., 60-80 °C).

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the catalyst is separated by filtration. The solid product that precipitates from the aqueous solution is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

B. Magnetic Nanoparticle-Supported Catalysts

To further simplify catalyst recovery, magnetic nanoparticles (MNPs) functionalized with a catalytic species have emerged as a highly practical solution. An example is tannic acid-functionalized silica-coated Fe₃O₄ nanoparticles (Fe₃O₄@SiO₂@Tannic acid).[3][4]

Causality of Catalysis: The acidic phenolic groups of tannic acid on the nanoparticle surface are proposed to catalyze the reaction, likely through hydrogen bonding interactions that activate the reactants. The high surface area of the nanoparticles also contributes to the catalytic efficiency.

Experimental Protocol: Fe₃O₄@SiO₂@Tannic Acid Catalyzed Synthesis [3][4]

-

Catalyst Synthesis: The preparation of the magnetic nanocatalyst is detailed in the corresponding research articles.

-

Reaction Setup: In a reaction vessel, add the aldehyde (1 mmol), malononitrile (1 mmol), hydrazine derivative (1 mmol), and the Fe₃O₄@SiO₂@Tannic acid catalyst (a catalytic amount, e.g., 0.1 g).

-

Solvent and Conditions: This reaction can be performed under solvent-free mechanochemical conditions (ball milling) or in a green solvent like water or ethanol with heating.

-

Catalyst and Product Separation: After the reaction, the catalyst can be easily separated from the reaction mixture using an external magnet. The product can then be isolated by evaporation of the solvent or by recrystallization.

| Catalyst System | Aldehyde | Hydrazine | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |

| CuO/ZrO₂ | 4-Chlorobenzaldehyde | Phenylhydrazine | Water | 80 | 30 | 95 | [1][2] |

| Fe₃O₄@SiO₂@Tannic acid | 4-Chlorobenzaldehyde | Phenylhydrazine | Neat | 80 | 15 | 96 | [3][4] |

| LDH@PTRMS@DCMBA@CuI | 4-Chlorobenzaldehyde | Phenylhydrazine | H₂O/EtOH | 55 | 20 | 92 | [5] |

| Ag/ZnO NPs | 4-Methoxybenzaldehyde | Phenylhydrazine | H₂O/EtOH | RT | 45 | 94 | [6] |

Table 1: Comparison of various heterogeneous catalytic systems for the synthesis of pyrazole-4-carbonitriles.

II. Homogeneous Catalysis: High Activity and Selectivity

Homogeneous catalysts, while often more challenging to separate from the reaction mixture, can offer superior activity and selectivity under milder conditions.

A. Transition Metal Complexes

A palladium(II) complex with a thiazole-based ligand has been shown to be a highly effective catalyst for this transformation, particularly under ultrasonic irradiation.[7][8][9][10]

Causality of Catalysis: The Lewis acidic Pd(II) center is believed to coordinate to the carbonyl oxygen of the aldehyde, enhancing its electrophilicity and promoting the initial condensation with malononitrile. The subsequent steps of Michael addition of the hydrazine and cyclization are also likely facilitated by the metal center.

Experimental Protocol: Pd(II)-Thiazole Complex Catalyzed Synthesis with Ultrasonic Irradiation [7][8][9][10]

-

Catalyst Preparation: The synthesis of the Pd(II)-thiazole complex is described in the cited literature.

-

Reaction Setup: In a suitable flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of the Pd(II) complex in water.

-

Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate at a specified frequency (e.g., 20 kHz) and power (e.g., 40 W) at a controlled temperature (e.g., 80 °C).

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the product often precipitates from the aqueous solution and can be collected by filtration and recrystallized.

B. Simple Metal Salts

In some cases, simple and inexpensive metal salts can effectively catalyze the reaction. For instance, a homogeneous system using FeCl₃ with polyvinyl pyrrolidine (PVP) as a stabilizer has been reported.[11]

Causality of Catalysis: The Lewis acidic FeCl₃ is the primary catalytic species, activating the aldehyde. PVP acts as a phase-transfer agent or stabilizer, particularly in aqueous media.

III. Green Chemistry Approaches: Enhancing Sustainability

In line with the principles of green chemistry, methods that utilize alternative energy sources or environmentally benign reaction media are highly desirable.

A. Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and improve yields by promoting rapid and uniform heating of the reaction mixture.[12][13][14][15][16]

Causality of Enhanced Reactivity: The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to a rapid increase in temperature and pressure (in a sealed vessel), accelerating the reaction rate.

Experimental Protocol: Microwave-Assisted Synthesis [12][13]

-

Reaction Setup: In a microwave-safe reaction vessel, combine the aldehyde, malononitrile, hydrazine derivative, and a suitable catalyst (if required). A minimal amount of a polar solvent like ethanol or even solvent-free conditions can be employed.

-

Microwave Irradiation: Place the sealed vessel in a microwave reactor and irradiate at a set temperature and power for a short duration (typically a few minutes).

-

Work-up: After cooling, the product can be isolated by filtration and/or recrystallization.

Caption: A plausible mechanistic pathway for the catalytic synthesis of 5-aminopyrazole-4-carbonitriles.[5]

B. Ultrasound-Assisted Synthesis

As detailed in the homogeneous catalysis section, ultrasound can be a powerful tool to accelerate these reactions, often in aqueous media, by promoting efficient mixing and mass transfer through acoustic cavitation.[7][8][9][10][16][17]

IV. Organocatalysis: A Metal-Free Alternative

While many successful methods rely on metal-based catalysts, organocatalysis presents a valuable metal-free alternative. Simple Brønsted acids or bases can effectively promote the synthesis of pyrazole-4-carbonitriles. For example, sodium p-toluenesulfonate (NaPTS) has been used as a hydrotrope and catalyst in aqueous media.[11]

Causality of Catalysis: In this case, NaPTS not only increases the solubility of the organic reactants in water but also provides a mildly acidic environment that can catalyze the condensation and cyclization steps.

Conclusion and Future Perspectives

The catalytic synthesis of pyrazole-4-carbonitriles has seen significant advancements, with a strong emphasis on the development of efficient, sustainable, and practical methodologies. The one-pot, three-component reaction remains the most powerful strategy, and the choice of catalyst can be tailored to specific laboratory needs, whether prioritizing recyclability, high activity, or green chemistry principles. Future research will likely focus on the development of even more active and selective catalysts, the expansion of the substrate scope to include more challenging starting materials, and the application of flow chemistry for the continuous and scalable production of these valuable heterocyclic compounds.

References

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC. [Link]

-